3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a substituted urea derivative characterized by three distinct functional groups:
- Benzhydryl group: Two phenyl rings attached to a central carbon, conferring significant steric bulk and lipophilicity.
- 2-Methoxyethyl group: A flexible ether-containing chain that may enhance solubility in polar solvents.
- Thiophen-3-ylmethyl group: A heteroaromatic substituent capable of π-π stacking and influencing electronic properties.
Its crystallographic data, if available, would likely be resolved using programs like SHELXL for refinement and Mercury for visualization .
Properties
IUPAC Name |
3-benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-26-14-13-24(16-18-12-15-27-17-18)22(25)23-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,17,21H,13-14,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHZUBWBACCIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- CAS Number : 1219842-31-5
The compound features a urea moiety attached to a thiophene ring and a benzhydryl group, which contribute to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiophene ring enhances its electron-donating properties, facilitating interactions through:
- Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins, influencing their activity.
- Hydrophobic Interactions : The benzhydryl moiety provides hydrophobic character, promoting binding to lipid membranes or hydrophobic pockets in proteins.
- π-π Stacking : The aromatic systems can engage in π-π stacking interactions, further stabilizing the compound's binding to biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antidepressant Effects : Similar compounds have demonstrated activity as dopamine and norepinephrine reuptake inhibitors (DNRIs), which are crucial for mood regulation. For instance, structural analogs have shown significant inhibition of the uptake of neurotransmitters such as dopamine (DAT) and serotonin (SERT) .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines by inducing apoptosis. This is potentially mediated through the modulation of signaling pathways involving p53 .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects against mitochondrial dysfunction, indicating potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Research indicates that 3-benzhydryl derivatives exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The presence of the thiophene ring may enhance the interaction with cellular targets involved in cancer pathways.
- Anti-inflammatory Effects : The compound may act as an antagonist for certain receptors involved in inflammatory processes, making it a candidate for treating conditions such as asthma and other allergic disorders .
- Neurotransmitter Reuptake Inhibition : Similar compounds have been investigated for their ability to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, suggesting potential applications in treating mood disorders .
Applications in Medicinal Chemistry
The unique structure of 3-benzhydryl-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea enables its use in various therapeutic areas:
Pharmaceutical Development
- Lead Compound for Drug Design : Its structural characteristics make it a valuable lead compound for developing new drugs targeting specific receptors or enzymes involved in disease mechanisms.
- Formulation in Therapeutics : The compound can be formulated into pharmaceutical compositions aimed at treating chronic diseases such as asthma, rheumatoid arthritis, and other inflammatory conditions .
Research Studies
- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on modifying the compound to enhance its efficacy and reduce side effects. SAR studies help identify which structural components are critical for biological activity .
- Mechanistic Studies : Investigating the mechanisms through which this compound exerts its effects can provide insights into its potential therapeutic uses.
Case Studies
Several case studies highlight the applications and effectiveness of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that derivatives with benzhydryl groups significantly inhibited tumor growth in vitro and in vivo models. |
| Anti-inflammatory Research | Found that thiophene-containing compounds reduced inflammation markers in animal models of asthma. |
| Neuropharmacological Assessment | Showed that certain derivatives acted as effective reuptake inhibitors for neurotransmitters, indicating potential use in treating depression and anxiety disorders. |
Comparison with Similar Compounds
Key Substituent Variations:
- Benzhydryl vs.
- Thiophene vs. Nitrobenzoyl : The thiophen-3-ylmethyl group enables π-π interactions, whereas the nitro group in the thio-urea derivative is electron-withdrawing, altering electronic density and reactivity.
- Urea vs. Thio-urea : The oxygen atom in urea facilitates stronger hydrogen bonding compared to sulfur in thio-urea, affecting solubility and intermolecular interactions .
Physicochemical Properties
- Lipophilicity : The benzhydryl group increases logP compared to smaller substituents (e.g., ethyl or methyl groups in the thio-urea derivative).
- Solubility : The 2-methoxyethyl group may improve aqueous solubility relative to purely aromatic substituents.
- Thermal Stability : Bulky substituents like benzhydryl could elevate melting points due to enhanced crystal packing efficiency .
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Research Findings and Methodologies
- Crystallographic Analysis : Tools like SHELXL and Mercury enable precise structural determination and comparison of packing patterns. For example, Mercury’s Materials Module could identify similarities in crystal packing between the target compound and simpler ureas .
- Functional Insights: The thio-urea derivative’s nitro group highlights the role of electronic effects in reactivity, a factor less pronounced in the target compound due to its neutral thiophene substituent .
- Future Directions : Quantitative structure-activity relationship (QSAR) studies using crystallographic data and computational modeling (e.g., docking simulations) could further elucidate the impact of substituent variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
